molecular formula C18H16BrN3OS B2364527 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206997-44-5

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2364527
CAS No.: 1206997-44-5
M. Wt: 402.31
InChI Key: XZUHOLOVJRWUIO-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and an imidazole ring, which are linked through a thioether bond to an N-methylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenylboronic acid with a halogenated imidazole derivative in the presence of a palladium catalyst.

    Thioether Formation: The thioether bond is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    N-Methylacetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted bromophenyl derivatives

Scientific Research Applications

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in anticancer research, this compound may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The thioether and imidazole moieties play crucial roles in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide imparts unique electronic and steric properties that can influence its reactivity and binding affinity to molecular targets. This makes it distinct from similar compounds with different substituents, such as chloro, fluoro, or methyl groups, which may exhibit different biological activities and chemical reactivities.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-20-17(23)12-24-18-21-11-16(13-7-9-14(19)10-8-13)22(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUHOLOVJRWUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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